molecular formula C19H15N3O5 B5782210 N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No. B5782210
M. Wt: 365.3 g/mol
InChI Key: OMQLFEBBGDXTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as NACB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is not fully understood, but studies have suggested that it may act through the inhibition of enzymes or the modulation of signaling pathways. For example, studies have shown that N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can have a range of biochemical and physiological effects, depending on the dose and route of administration. For example, studies have shown that N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can inhibit the growth of cancer cells, modulate the activity of enzymes, and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is that it is relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One area of research is the development of new anticancer drugs based on the structure of N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. Another area of research is the investigation of N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide as a potential treatment for neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide and its potential applications in pharmacology.

Synthesis Methods

The synthesis of N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves the reaction of 4-nitrobenzenecarboximidamide with 1-naphthol and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide.

Scientific Research Applications

N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been investigated for its anticancer properties. Studies have shown that N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
In biochemistry, N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been studied for its ability to modulate the activity of enzymes. Studies have shown that N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This suggests that N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
In pharmacology, N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been investigated for its potential as an anti-inflammatory agent. Studies have shown that N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-naphthalen-1-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c20-19(14-8-10-15(11-9-14)22(24)25)21-27-18(23)12-26-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQLFEBBGDXTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-naphthalen-1-yloxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.